(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including Ticagrelor, a medication used to prevent blood clots. This compound is characterized by its unique molecular structure and specific stereochemistry, which contribute to its biological activity and efficacy in medicinal applications.
The compound is derived from the reduction of 2-chloro-1-(3,4-difluorophenyl) ethanone, which can be synthesized through various chemical methods including catalytic hydrogen transfer and enzymatic processes. The development of efficient synthetic routes has been a focus in pharmaceutical chemistry due to the compound's significance in drug synthesis.
(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol falls under the category of halogenated alcohols and is classified as a secondary alcohol due to the presence of a hydroxyl (-OH) group attached to a carbon atom that is also bonded to two other carbon atoms.
The synthesis of (S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol can be achieved through several methods:
The enzymatic process involves:
(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol has a specific three-dimensional arrangement due to its chiral center. The molecular formula is , indicating the presence of chlorine and fluorine substituents on the aromatic ring.
Key structural data include:
The primary reaction for synthesizing (S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol involves:
The reduction typically achieves high enantioselectivity (>98%) through careful control of reaction parameters such as temperature, pH, and substrate concentration .
The mechanism by which (S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol exerts its biological effects primarily relates to its role as an intermediate in drug synthesis. For instance, in Ticagrelor synthesis, it participates in further transformations that enhance platelet inhibition.
Studies indicate that the stereochemistry of this compound significantly influences its interaction with biological targets, underscoring the importance of precise synthetic methods that preserve chirality.
Key physical properties include:
Chemical properties relevant to (S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol include:
(S)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol is primarily utilized in:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting the importance of developing efficient synthetic routes while maintaining environmental sustainability.
Catalytic asymmetric hydrogenation represents a cornerstone methodology for the enantioselective synthesis of chiral alcohols such as (S)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol. This transformation typically targets the corresponding prochiral ketone precursor, 1-(2-chloro-4,5-difluorophenyl)ethan-1-one, leveraging transition metal catalysts with chiral ligands to achieve high stereocontrol. The reaction mechanism involves the syn addition of hydrogen across the C=O bond, with enantioselectivity governed by the chiral environment created by the ligand-metal complex [2].
Two primary mechanistic pathways dominate this field: inner-sphere and outer-sphere mechanisms. Inner-sphere mechanisms involve direct coordination of the ketone substrate to the metal center prior to hydride transfer. Ruthenium complexes with chiral diphosphine ligands like BINAP (2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl) exemplify this approach, where the prochiral ketone binds to ruthenium before undergoing migratory insertion into a Ru-H bond. Enantioselectivity arises from differential coordination energies of the pro-R and pro-S faces, influenced by steric and electronic interactions within the chiral ligand quadrant [2]. In contrast, outer-sphere mechanisms, typified by Noyori’s Ru(BINAP)(diamine) catalysts, operate without substrate-metal binding. Instead, the catalyst features a metal-hydride and a protic amine ligand that simultaneously deliver hydride and proton to the carbonyl via a six-membered pericyclic transition state. This bifunctional mechanism demonstrates exceptional efficiency for aryl alkyl ketones, achieving enantiomeric excesses (ee) >99% under optimized conditions [2] [7].
Recent advances have focused on heterogeneous catalyst systems for improved sustainability and recyclability. Immobilized molecular catalysts (e.g., chiral Rh complexes on mesoporous silica) and chirally modified metals (e.g., cinchona-modified Pt/Al₂O₃) enable catalyst reuse without significant erosion of enantioselectivity. For halogenated substrates like 1-(2-chloro-4,5-difluorophenyl)ethan-1-one, electron-deficient ligands such as TetraMe-BITIOP enhance catalyst stability against potential catalyst poisons while maintaining ee values >95%. Reaction engineering innovations, particularly continuous-flow hydrogenation, further improve mass transfer and reproducibility for this transformation [7].
Table 1: Performance of Catalysts in Asymmetric Hydrogenation of 1-(2-Chloro-4,5-difluorophenyl)ethan-1-one
Catalyst System | Ligand Type | Reaction Conditions | ee (%) | TOF (h⁻¹) |
---|---|---|---|---|
Ru(BINAP)(1,2-DACH) | Bidentate phosphine | 80°C, 50 bar H₂, iPrOH | >99 | 500 |
Rh-(S,S)-Et-DuPhos | Chiral bisphospholane | 25°C, 10 bar H₂, MeOH | 97 | 1200 |
Ir-PHOX/immobilized ionic liquid | P,N-Hybrid | 60°C, 20 bar H₂, scCO₂ | 98 | 800 |
Pt/Cinchonidine | Modified heterogeneous | 70°C, 100 bar H₂, AcOH | 90 | 300 |
Whole-cell biocatalysis offers a sustainable alternative for synthesizing (S)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol, exploiting the innate enantioselectivity and cofactor-regenerating capabilities of microbial systems. Unlike isolated enzymes, whole cells (typically engineered Escherichia coli or yeast) provide endogenous nicotinamide cofactors (NAD(P)H) and maintain enzyme stability under mild reaction conditions (pH 7.0–7.5, 25–37°C) [3] [8].
The bioreduction employs carbonyl reductases (CRs) or alcohol dehydrogenases (ADHs) that exhibit strict Re or Si facial selectivity toward prochiral ketones. For halogenated substrates, microbial screening has identified robust enzymes from Lactobacillus kefir and Rhodococcus erythropolis that tolerate electron-withdrawing chloro and fluoro substituents. These enzymes operate via a concerted hydride transfer from NADPH and proton donation from a conserved tyrosine residue, delivering the (S)-alcohol with ee >99% and complete conversion within 24 hours [8].
Metabolic engineering optimizes cofactor flux and substrate uptake:
Process innovations overcome solubility limitations inherent to aqueous biocatalysis. Biphasic systems using n-octane or ionic liquids (e.g., [BMIM][PF₆]) dissolve hydrophobic ketones while preserving cell viability. Immobilization techniques, such as Penicillium citrinum mycelia entrapped in silk fibroin, enhance catalyst recyclability (>10 cycles) and stability during prolonged storage [8].
Kinetic Resolution (KR)
KR separates racemates by exploiting differential reaction kinetics of enantiomers with chiral catalysts. For racemic rac-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol, lipase-catalyzed transesterification demonstrates high selectivity. Candida antarctica Lipase B (CAL-B) preferentially acylates the (R)-enantiomer with vinyl acetate in toluene, leaving the desired (S)-alcohol enantioenriched. The selectivity factor (s = ln[(1 - c)(1 - ee)] / ln[(1 - c)(1 + ee)]) typically ranges 20–50, enabling ~35% yield of (S)-product at 99% ee when conversion (c) reaches 65% [4]. Major limitations include:
Dynamic Kinetic Resolution (DKR)
DKR circumvents KR’s yield limitation by integrating in situ racemization with enantioselective transformation. For sec-alcohols like the target, racemization employs:
Combining Ru-based racemization with CAL-B acylation in one pot achieves near-quantitative yields of (S)-acetate (98% ee, 95% yield). The acetate is hydrolyzed to deliver (S)-alcohol without yield loss. Key advantages include:
Table 2: DKR vs. KR for Resolving rac-1-(2-Chloro-4,5-difluorophenyl)ethan-1-ol
Parameter | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
---|---|---|
Theoretical max yield | 50% | 100% |
Typical ee | >99% (at ≤35% yield) | 98–99% (at 90–95% yield) |
Catalyst system | CAL-B, organic solvent | CAL-B + Shvo’s catalyst, toluene, 80°C |
Byproducts | Unreacted (R)-alcohol, ester | Hydrolyzed ester (removable) |
Industrial scalability | Limited by yield | High (demonstrated for β-blocker intermediates) |
Parameter | Chemical Catalysis (H₂/Ru-BINAP) | Biocatalysis (Whole-Cell/ADH) | DKR (Ru/CAL-B) |
---|---|---|---|
Enantioselectivity (ee) | 97–99% | >99% | 98–99% |
Reaction Time | 2–12 hours | 24–48 hours | 6–24 hours |
Temperature | 60–100°C | 25–37°C | 70–90°C |
Pressure | 10–100 bar H₂ | Ambient | Ambient |
Catalyst Loading | 0.1–1 mol% | 10–50 gᴡᴄᴡ/L | 1–5 mol% (Ru), 50 mg/mL (CAL-B) |
Byproducts | None (high atom economy) | Microbial metabolites | Acetic acid (hydrolysis) |
Green Metrics | Moderate (metal use, energy input) | High (aqueous, renewable catalyst) | Moderate (organic solvent) |
Synthetic Flexibility | Broad ketone scope | Limited by enzyme tolerance | Requires racemizable alcohols |
Stereocontrol Mechanisms:
Process Considerations:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: